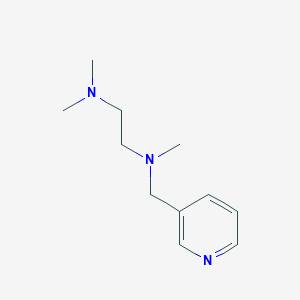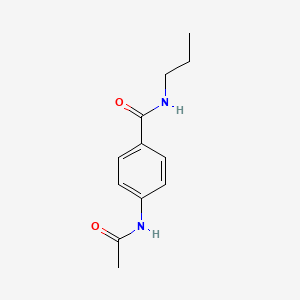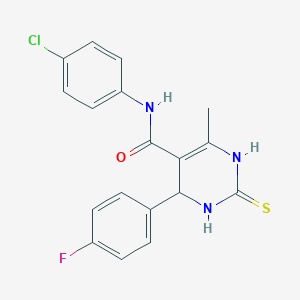
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-(3-pyridinylmethyl)-1,2-ethanediamine, commonly known as TPEN, is a chelator that has been extensively used in scientific research to study the role of metal ions in various biological processes. TPEN is a synthetic compound that was first synthesized in the 1980s and has since then been used in numerous studies to investigate the effects of metal ions on cellular functions.
Mecanismo De Acción
TPEN acts as a chelator by binding to metal ions and removing them from solution. The chelator has a high affinity for zinc, copper, and iron ions, and it forms stable complexes with these metals. TPEN has been shown to be selective for these metal ions and does not bind to other metals such as calcium or magnesium.
Biochemical and Physiological Effects:
TPEN has been shown to have a number of biochemical and physiological effects. The chelator has been shown to inhibit the activity of metal-dependent enzymes, such as metalloproteases and metalloenzymes. TPEN has also been shown to affect the function of metal-dependent receptors, such as the NMDA receptor. In addition, TPEN has been shown to affect the transport of metal ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TPEN in scientific research is its high selectivity for zinc, copper, and iron ions. This allows researchers to specifically investigate the role of these metal ions in biological processes. However, one limitation of using TPEN is that it can also chelate other metal ions, albeit with lower affinity. This can lead to non-specific effects and can complicate the interpretation of results.
Direcciones Futuras
There are a number of future directions for research involving TPEN. One area of interest is the role of metal ions in neurodegenerative diseases such as Alzheimer's and Parkinson's. TPEN has been shown to be effective in chelating zinc and copper ions, which have been implicated in the pathogenesis of these diseases. Another area of interest is the development of new chelators that are more selective and have fewer non-specific effects. Finally, the use of TPEN in drug discovery and development is an area of active research, as the chelator has the potential to be used as a tool in the identification of new drug targets.
Métodos De Síntesis
TPEN is synthesized by reacting 3-pyridylmethylamine with 1,2-dibromoethane in the presence of sodium hydride. The resulting product is then treated with trimethylamine to yield TPEN. The synthesis of TPEN is relatively straightforward, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
TPEN has been used extensively in scientific research to investigate the role of metal ions in various biological processes. The chelator has been used to study the effects of metal ions on enzymes, receptors, and transporters. TPEN has been shown to be particularly effective in chelating zinc, copper, and iron ions.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-13(2)7-8-14(3)10-11-5-4-6-12-9-11/h4-6,9H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPGKYVCHUYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)
![(2S)-1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4936535.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)


![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4936579.png)
![2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)


![1-{5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}-4-piperidinecarboxylic acid](/img/structure/B4936603.png)

![(2,3-dimethoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B4936632.png)